Regioisomer Carboxylic Acid Position Determines GPR109A Target Engagement: 4-COOH vs. 5-COOH
The 5-carboxylic acid regioisomer 3-(3-bromobenzyl)-1H-pyrazole-5-carboxylic acid demonstrates measurable GPR109A (hydroxycarboxylic acid receptor 2) agonist activity with an IC₅₀ of 1.7 µM in CHOK1 cells [1]. No corresponding GPR109A activity has been reported for the 4-carboxylic acid target compound. The shift of the carboxylate group from C4 to C5 alters the spatial orientation of the anionic pharmacophore relative to the N1-bromobenzyl anchor, which is critical for recognition by the GPR109A orthosteric site. This positional isomerism represents a discrete molecular switch for target engagement, making the two regioisomers non-interchangeable in any program targeting GPCRs.
| Evidence Dimension | GPR109A agonism (IC₅₀) |
|---|---|
| Target Compound Data | No reported activity (not a GPR109A ligand) |
| Comparator Or Baseline | 3-(3-bromobenzyl)-1H-pyrazole-5-carboxylic acid: IC₅₀ = 1.70 µM |
| Quantified Difference | Selectivity inversion – comparator active (µM range); target compound predicted inactive at GPR109A due to carboxylate positional shift |
| Conditions | GPR109A receptor expressed in CHOK1 cells; inhibition of forskolin-induced intracellular cAMP production (Flashplate assay) |
Why This Matters
Procurement of the correct regioisomer is critical: if the intended application requires a 4-carboxy scaffold (e.g., carbonic anhydrase inhibition or kinase hinge-binding), the 5-carboxy isomer will misdirect target engagement and produce false-negative SAR.
- [1] BindingDB BDBM50211365. 3-(3-bromobenzyl)-1H-pyrazole-5-carboxylic acid (CHEMBL255877). IC₅₀ = 1.70E+3 nM (GPR109A agonism, CHOK1 cells, forskolin-induced cAMP). EC₅₀ = 1.05E+4 nM. View Source
